molecular formula C8H9FS B1442130 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene CAS No. 1314931-17-3

4-Fluoro-2-methyl-1-(methylsulfanyl)benzene

Cat. No.: B1442130
CAS No.: 1314931-17-3
M. Wt: 156.22 g/mol
InChI Key: FOFFDGCRWRZZBY-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1-(methylsulfanyl)benzene is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom at the 4-position, a methyl group at the 2-position, and a methylsulfanyl group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene typically involves the following steps:

  • Halogenation: Starting with 2-methylbenzene, a halogenation reaction introduces a fluorine atom to produce 4-fluoro-2-methylbenzene.

  • Sulfurization: The resulting compound undergoes a reaction with methylmercaptan (methanethiol) to introduce the methylsulfanyl group, yielding the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure high purity and yield. Advanced techniques such as catalytic reactions and optimized reaction conditions are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation: 4-Fluoro-2-methyl-1-(methylsulfanyl)benzoic acid.

  • Reduction: 4-Fluoro-2-methyl-1-(methylsulfanyl)aniline.

  • Substitution: 4-Fluoro-2-methyl-1-(methylsulfanyl)chlorobenzene.

Scientific Research Applications

4-Fluoro-2-methyl-1-(methylsulfanyl)benzene finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

  • 4-Fluoro-2-methylbenzene

  • 2-Methyl-1-(methylsulfanyl)benzene

  • 4-Fluoro-1-(methylsulfanyl)benzene

Uniqueness: 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct chemical and physical properties that make it suitable for specialized applications.

Properties

IUPAC Name

4-fluoro-2-methyl-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFFDGCRWRZZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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